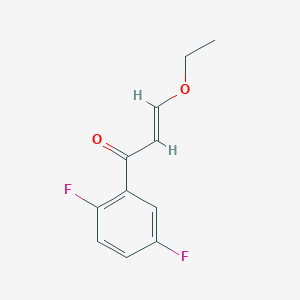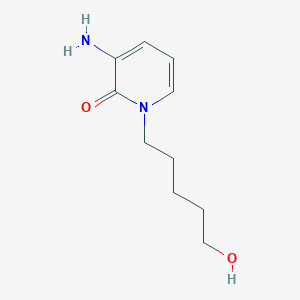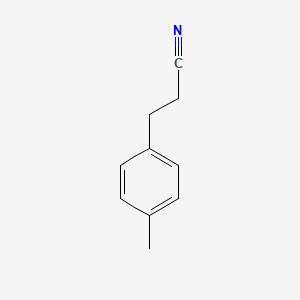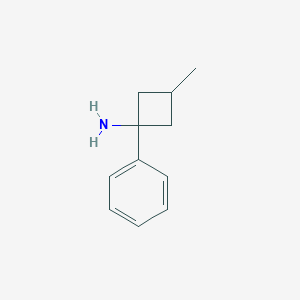
3-Methyl-1-phenylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylcyclobutan-1-amine is an organic compound with the molecular formula C₁₁H₁₅N It is a cyclobutane derivative with a phenyl group and a methyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with phenylmagnesium bromide, followed by reductive amination with ammonia or an amine source. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation using techniques like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclobutan-1-amine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclobutan-1-amine: Lacks the methyl group, leading to variations in steric and electronic effects.
Cyclobutan-1-amine: Lacks both the phenyl and methyl groups, making it a simpler structure with different reactivity.
Uniqueness
3-Methyl-1-phenylcyclobutan-1-amine is unique due to the presence of both a phenyl group and a methyl group on the cyclobutane ring
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3-methyl-1-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-7-11(12,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
Clave InChI |
BWKNLOUMYHHAPS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


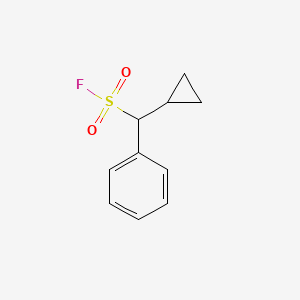
![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)
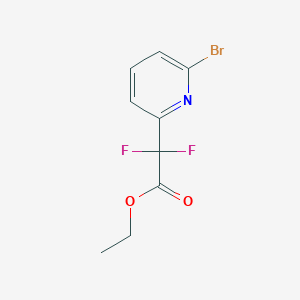
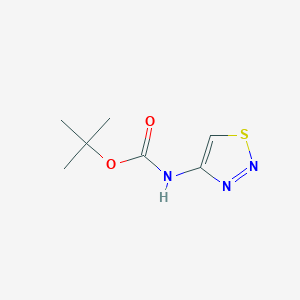
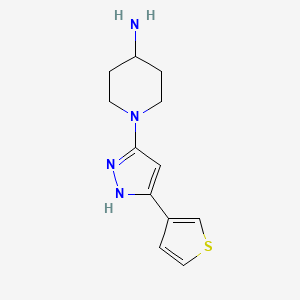
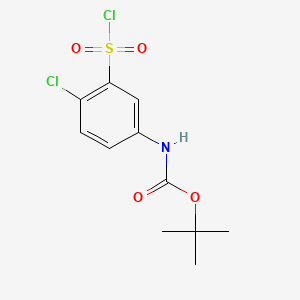
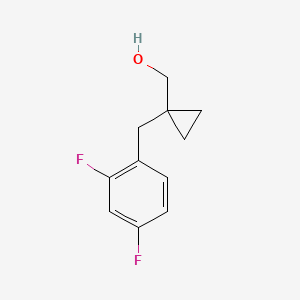
![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)
![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
